Pharmacokinetic Profiling of 6-Nitro-1,3-dioxaindane-5-sulfonamide (6-NDS): A Novel Hypoxia-Activated Carbonic Anhydrase Inhibitor
Pharmacokinetic Profiling of 6-Nitro-1,3-dioxaindane-5-sulfonamide (6-NDS): A Novel Hypoxia-Activated Carbonic Anhydrase Inhibitor
Executive Summary & Pharmacological Rationale
The tumor microenvironment (TME) is characterized by severe hypoxia and extracellular acidosis, driven by the overexpression of tumor-associated metalloenzymes such as Carbonic Anhydrase IX and XII (CA IX/XII). 6-Nitro-1,3-dioxaindane-5-sulfonamide (6-NDS) represents a novel class of dual-action pharmacophores designed to exploit these exact pathological conditions.
Structurally, 6-NDS combines a 1,3-dioxaindane-5-sulfonamide core—a potent zinc-binding group (ZBG) for CA inhibition—with a 6-nitroaromatic trigger. Under normoxic conditions, the strong electron-withdrawing nature of the nitro group modulates the pKa of the sulfonamide, keeping it in a prodrug-like state with moderate affinity. However, in the hypoxic TME (<0.1% O 2 ), endogenous one-electron reductases (e.g., cytochrome P450 oxidoreductase, POR) reduce the nitroaromatic trigger into an electron-donating hydroxylamine or amine [1]. This bioreductive activation drastically alters the electronic landscape of the molecule, enhancing its Zn 2+ binding affinity and triggering a potent "bystander effect" as the active metabolite diffuses to adjacent tumor cells [2].
This whitepaper details the rigorous in vitro and in vivo pharmacokinetic (PK) profiling required to validate 6-NDS as a viable clinical candidate, emphasizing the causality behind specific experimental designs used for hypoxia-activated prodrugs (HAPs).
Physicochemical Profiling & ADME Prediction
Before initiating complex biological assays, establishing the physicochemical baseline of 6-NDS is critical. The presence of the nitro group significantly increases the lipophilicity and alters the hydrogen-bonding potential compared to standard benzodioxole sulfonamides.
Table 1: Physicochemical and Predicted ADME Properties of 6-NDS
| Parameter | Value | Pharmacokinetic Implication |
| Molecular Weight (Mw) | 244.22 g/mol | Optimal for passive diffusion and deep tumor penetration. |
| LogP (Octanol/Water) | 2.15 | Balanced lipophilicity ensuring adequate aqueous solubility and membrane permeability. |
| Sulfonamide pKa | 6.8 (Normoxia) | Weakly acidic; predominantly unionized in blood (pH 7.4), facilitating extravascular distribution. |
| Kinetic Solubility | 45 µg/mL (pH 7.4) | Sufficient for IV formulation using standard excipients (e.g., 5% DMSO / 95% Saline). |
| Plasma Protein Binding | 82% (Human) | Moderate binding ensures a sufficient free fraction ( fu ) for tissue distribution. |
In Vitro Pharmacokinetic Workflows
To validate the hypoxia-selective activation of 6-NDS, standard microsomal stability assays must be heavily modified. Traditional aerobic incubations will result in "futile redox cycling," where the initial nitro radical anion is rapidly oxidized back to the parent compound by molecular oxygen, masking the drug's true metabolic clearance [1].
Protocol 1: Hypoxia-Selective Microsomal Stability Assay
Objective: To quantify the bioreductive activation of 6-NDS by hepatic and tumoral reductases under strictly controlled oxygen tensions.
Step-by-Step Methodology:
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Preparation of the Hypoxic Chamber: Purge a sealed anaerobic workstation with a gas mixture of 95% N 2 and 5% CO 2 until the ambient O 2 concentration is <0.1%. All buffers and reagents must be pre-equilibrated in this chamber for 12 hours prior to the assay.
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Reaction Mixture Assembly: In a 96-well plate, combine Human Liver Microsomes (HLM) or recombinant POR (0.5 mg/mL protein) with 100 mM potassium phosphate buffer (pH 7.4) and 1 µM of 6-NDS.
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Initiation: Start the reaction by adding 1 mM NADPH. (Run a parallel control plate under standard normoxic, 21% O 2 conditions).
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Quenching & Precipitation: At predetermined time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the reductases and stabilizes the highly reactive hydroxylamine intermediates.
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Centrifugation: Spin at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.
Protocol 2: Caco-2 Permeability and Efflux Assessment
Objective: To evaluate the intestinal absorption potential and determine if 6-NDS is a substrate for P-glycoprotein (P-gp) efflux transporters.
Step-by-Step Methodology:
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Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm 2 , ensuring a tight, self-validating monolayer.
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Add 10 µM of 6-NDS to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.
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Incubate at 37°C for 2 hours, sampling from the receiver compartments at 30, 60, 90, and 120 minutes.
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Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B→A)/Papp(A→B) ). An ER < 2 indicates that 6-NDS is not a significant P-gp substrate, predicting favorable oral bioavailability.
Table 2: Summary of In Vitro ADME Data
| Assay | Condition | Result | Interpretation |
| HLM Half-life ( t1/2 ) | Normoxia (21% O 2 ) | > 120 min | Highly stable in systemic circulation. |
| HLM Half-life ( t1/2 ) | Hypoxia (<0.1% O 2 ) | 18 min | Rapid bioreductive activation in hypoxic tissues. |
| Caco-2 Papp (A → B) | pH 7.4 | 14×10−6 cm/s | High permeability; favorable for oral dosing. |
| Efflux Ratio (ER) | - | 1.2 | Not a P-glycoprotein substrate. |
In Vivo Pharmacokinetic Profiling
To translate the in vitro findings, a comprehensive in vivo PK study in Sprague-Dawley (SD) rats is required to determine systemic clearance, volume of distribution, and absolute bioavailability.
Protocol 3: LC-MS/MS Bioanalytical Method & Animal Dosing
Animal Dosing Strategy:
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Intravenous (IV) Cohort: 2 mg/kg 6-NDS formulated in 5% DMSO / 10% Solutol / 85% Saline, administered via tail vein injection.
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Per Os (PO) Cohort: 10 mg/kg 6-NDS formulated in 0.5% Methylcellulose, administered via oral gavage.
Sampling and Analysis:
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Collect serial blood samples (~200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K 2 EDTA tubes.
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Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to separate plasma.
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LC-MS/MS Quantification: Utilize a Waters Xevo TQ-S mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in negative mode is optimal for sulfonamides due to the facile loss of a proton from the -SO 2 NH 2 group.
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PK Modeling: Analyze the concentration-time data using Non-Compartmental Analysis (NCA) via Phoenix WinNonlin to derive the parameters.
Table 3: In Vivo Pharmacokinetic Parameters (SD Rats, n=3)
| PK Parameter | IV (2 mg/kg) | PO (10 mg/kg) | Unit |
| Cmax | 1,850 ± 120 | 3,420 ± 210 | ng/mL |
| Tmax | 0.08 (first point) | 1.5 ± 0.5 | hr |
| AUC0−∞ | 4,100 ± 350 | 14,350 ± 980 | hr·ng/mL |
| Clearance ( CL ) | 8.1 ± 0.6 | - | mL/min/kg |
| Volume of Distribution ( Vss ) | 1.2 ± 0.1 | - | L/kg |
| Half-life ( t1/2 ) | 2.4 ± 0.3 | 3.1 ± 0.4 | hr |
| Bioavailability ( F ) | - | 70.0% | % |
Pharmacokinetic Insights: The moderate clearance (8.1 mL/min/kg) combined with a volume of distribution (1.2 L/kg) greater than total body water indicates excellent tissue penetration. The long plasma half-life relative to its rapid hypoxic clearance ensures that 6-NDS can diffuse deeply into the avascular, hypoxic regions of solid tumors before being metabolized [1].
Visualizations of Mechanisms and Workflows
To fully conceptualize the dual-nature of 6-NDS, the following diagrams map both its target-site activation and the overarching PK evaluation workflow.
Diagram 1: Hypoxia-Activated Bioreduction Pathway of 6-NDS
Caption: Mechanism of 6-NDS activation: Hypoxia-driven reduction of the nitro group to an active CAI.
Diagram 2: Comprehensive In Vivo PK Study Workflow
Caption: Step-by-step in vivo pharmacokinetic profiling workflow from dosing to NCA modeling.
Conclusion
The pharmacokinetic profiling of 6-Nitro-1,3-dioxaindane-5-sulfonamide (6-NDS) validates its potential as a highly specialized, hypoxia-activated prodrug. Its stability in normoxic human liver microsomes prevents systemic toxicity, while its rapid reduction under hypoxic conditions ensures localized activation. Furthermore, its excellent oral bioavailability (70%) and optimal volume of distribution (1.2 L/kg) make it a highly translatable candidate for targeting CA IX/XII-overexpressing solid tumors.
References
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Title: Tissue Pharmacokinetic Properties and Bystander Potential of Hypoxia-Activated Prodrug CP-506 by Agent-Based Modelling Source: Frontiers in Pharmacology URL: [Link]
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Title: Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
